Butyl 3-(aziridin-1-yl)propanoate
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Overview
Description
Butyl 3-(aziridin-1-yl)propanoate is an organic compound that features an aziridine ring, which is a three-membered nitrogen-containing heterocycle Aziridines are known for their significant ring strain, making them highly reactive and useful intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 3-(aziridin-1-yl)propanoate typically involves the reaction of butyl acrylate with aziridine under basic conditions. The process can be summarized as follows:
Starting Materials: Butyl acrylate and aziridine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic addition of aziridine to the acrylate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent product quality and efficient use of reagents .
Chemical Reactions Analysis
Types of Reactions
Butyl 3-(aziridin-1-yl)propanoate undergoes several types of chemical reactions, primarily due to the reactive aziridine ring:
Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles, such as amines, alcohols, and thiols, leading to the formation of various substituted amines.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Substitution Reactions: The aziridine ring can participate in substitution reactions, where the nitrogen atom is replaced by other functional groups.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Ring-Opened Products: Substituted amines.
Oxidation Products: N-oxides.
Reduction Products: Amines.
Scientific Research Applications
Butyl 3-(aziridin-1-yl)propanoate has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polyamines through ring-opening polymerization.
Medicinal Chemistry: The aziridine ring is a key structural motif in many biologically active compounds, including anti-tumor agents.
Materials Science: Utilized in the development of advanced materials, such as chelation agents and materials templating.
Mechanism of Action
The mechanism of action of butyl 3-(aziridin-1-yl)propanoate primarily involves the reactivity of the aziridine ring. The ring strain makes the aziridine highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is harnessed in various applications, such as polymerization and the synthesis of biologically active compounds .
Comparison with Similar Compounds
Similar Compounds
Aziridine: The simplest aziridine, used as a building block in organic synthesis.
Trimethylolpropane tris(3-aziridinyl)propionate: A trifunctional aziridine compound used as a crosslinking agent.
2-(3-(Aziridin-1-yl)propanoyl)oxy)methyl)-2-ethylpropane-1,3-diyl bis(3-(aziridin-1-yl)propanoate): A similar compound with multiple aziridine groups, used in advanced material applications.
Uniqueness
Butyl 3-(aziridin-1-yl)propanoate is unique due to its specific structure, which combines the reactivity of the aziridine ring with the properties of the butyl ester group. This combination allows for versatile applications in various fields, making it a valuable compound in both research and industrial settings .
Properties
CAS No. |
22480-24-6 |
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Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
butyl 3-(aziridin-1-yl)propanoate |
InChI |
InChI=1S/C9H17NO2/c1-2-3-8-12-9(11)4-5-10-6-7-10/h2-8H2,1H3 |
InChI Key |
BJRXXRRJKPBDKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CCN1CC1 |
Origin of Product |
United States |
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